

Physicochemical properties of 5-(methylthio)-1H-indole.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(methylthio)-1H-indole

Cat. No.: B1367333

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **5-(methylthio)-1H-indole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of **5-(methylthio)-1H-indole** (CAS No: 77248-65-8), a heterocyclic compound of interest in medicinal chemistry and materials science. As a substituted indole, its properties are governed by the interplay between the aromatic indole core, the nucleophilic nitrogen, and the sulfur-containing substituent. This document synthesizes available data on its chemical identity, physical characteristics, spectral properties, solubility, and reactivity. Furthermore, it outlines standardized experimental protocols for the empirical determination of these properties, offering a framework for consistent and reproducible characterization. Safety, handling, and storage protocols are also detailed to ensure safe laboratory practices. This guide is intended to serve as a foundational resource for scientists engaged in the research and development of indole-based molecules.

Introduction and Strategic Importance

The indole scaffold is a cornerstone in drug discovery, forming the structural core of numerous natural products, neurotransmitters like serotonin, and approved pharmaceuticals.^{[1][2]} The introduction of a methylthio (-SCH₃) group at the 5-position of the indole ring, creating **5-(methylthio)-1H-indole**, significantly modulates the electronic and steric properties of the

parent molecule. The sulfur atom can influence metabolic pathways, receptor binding interactions, and overall lipophilicity, making this derivative a valuable building block in the synthesis of novel therapeutic agents.[3] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling predictions of bioavailability, formulation development, and metabolic stability.

Core Physicochemical Properties

The intrinsic properties of a compound dictate its behavior in both chemical and biological systems. The data for **5-(methylthio)-1H-indole** is summarized below, compiled from various chemical data repositories.

Identity and Molecular Structure

- Chemical Name: **5-(methylthio)-1H-indole**[4]
- Synonyms: 5-Methylthio-indole, 5-(methylsulfanyl)-1H-indole[4][5]
- CAS Number: 77248-65-8[4][5][6]
- Molecular Formula: C₉H₉NS[4][5][6]
- Molecular Weight: 163.24 g/mol [6]
- Canonical SMILES: CSC1=CC2=C(C=C1)NC=C2[4]
- InChI Key: SDCBCVSFFGUNSH-UHFFFAOYSA-N[5]

Caption: Chemical structure of **5-(methylthio)-1H-indole**.

Tabulated Physical and Chemical Data

The following table summarizes key quantitative properties. It is crucial to note that some values are predicted via computational models and should be confirmed empirically for mission-critical applications.

Property	Value	Source
Physical Form	Pale-yellow to Yellow-brown Solid	[5]
Boiling Point	334.4 °C at 760 mmHg	[4]
Density	1.21 g/cm ³	[4]
Flash Point	156 °C	[4]
Vapor Pressure	0.000249 mmHg at 25°C	[4]
Refractive Index	1.682	[4]
pKa (N-H acidity)	16.63 ± 0.30 (Predicted)	[4]
LogP (Octanol-Water)	2.89	[4][6]
TPSA	41.09 Å ²	[4]
Hydrogen Bond Donor	1	[4][6]
Hydrogen Bond Acceptor	1	[4][6]
Rotatable Bond Count	1	[4][6]

Spectral Data Analysis (Predicted)

While specific experimental spectra for **5-(methylthio)-1H-indole** are not readily available in the cited literature, we can reliably predict the key features based on the known spectral behavior of substituted indoles.[7][8][9][10]

- ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show:
 - A broad singlet for the N-H proton, typically downfield (> 8.0 ppm).
 - A singlet for the S-CH₃ protons around 2.5 ppm.
 - Signals for the five aromatic protons on the indole ring, likely between 6.5 and 7.8 ppm. The protons at C2 and C3 will appear as multiplets (or triplets/doublets of doublets)

characteristic of the indole core. The protons on the benzene ring will show splitting patterns consistent with a 1,2,4-trisubstituted system.

- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display nine distinct signals:
 - One signal for the S-CH₃ carbon around 15-20 ppm.
 - Eight signals for the indole carbons in the aromatic region (approx. 100-140 ppm). The carbon attached to the sulfur (C5) will be influenced by the substituent.
- FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are anticipated:
 - A sharp N-H stretching band around 3400 cm⁻¹.[\[10\]](#)
 - Aromatic C-H stretching bands just above 3000 cm⁻¹.[\[10\]](#)
 - C=C aromatic ring stretching vibrations in the 1450-1620 cm⁻¹ region.[\[10\]](#)
 - C-S stretching vibrations, which are typically weak, in the 600-800 cm⁻¹ range.
- Mass Spectrometry (MS): In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be observed at an m/z of approximately 163.24.

Solubility Profile and Lipophilicity

- Solubility: Direct empirical data is sparse. However, based on its structure and the behavior of similar compounds, **5-(methylthio)-1H-indole** is expected to have low solubility in water. [\[3\]](#)[\[11\]](#) It is anticipated to be soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and chlorinated solvents.[\[3\]](#) This behavior is typical for planar, aromatic molecules with limited hydrogen bonding capacity.
- Lipophilicity (LogP): The calculated octanol-water partition coefficient (LogP) is approximately 2.89.[\[4\]](#)[\[6\]](#) This value indicates moderate lipophilicity, suggesting the compound will readily partition into lipid membranes, a critical factor for assessing its potential as a drug candidate.

Reactivity and Chemical Behavior

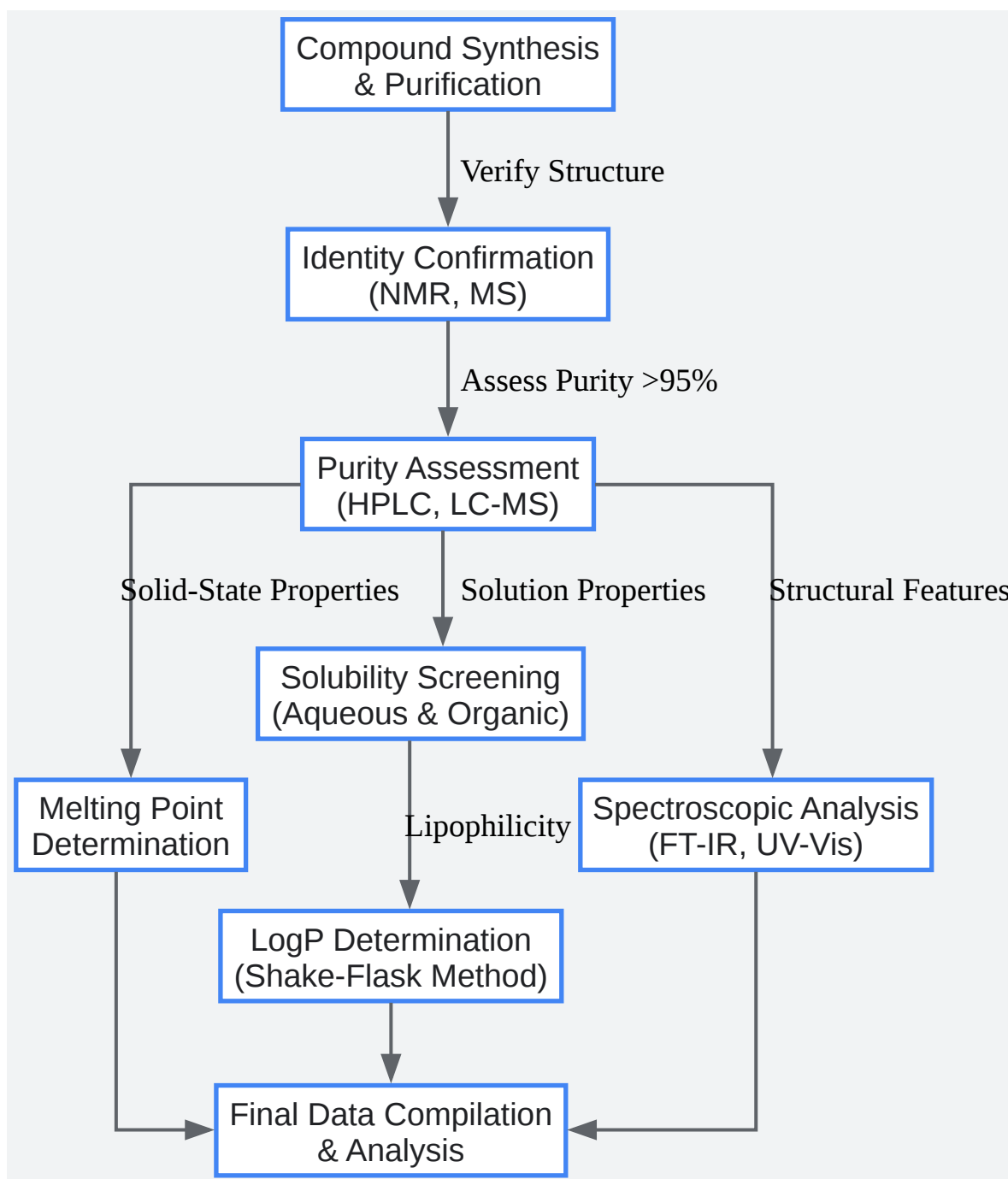
The indole nucleus is electron-rich, making it susceptible to electrophilic attack, most commonly at the C3 position. The methylthio group at C5 is an ortho-, para-directing group, which can further activate the benzene portion of the ring toward electrophilic substitution. The sulfur atom itself can be oxidized to the corresponding sulfoxide and sulfone, providing a handle for further chemical derivatization.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity, standardized protocols are essential. The following section outlines representative methodologies for key properties.

Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a research compound like **5-(methylthio)-1H-indole**.



[Click to download full resolution via product page](#)

Caption: A standard workflow for physicochemical characterization.

Protocol: Melting Point Determination (Capillary Method)

- Sample Preparation: Ensure the **5-(methylthio)-1H-indole** sample is completely dry and finely powdered.

- **Capillary Loading:** Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- **Instrumentation:** Place the loaded capillary into a calibrated melting point apparatus.
- **Measurement:** Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
- **Observation:** Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range represents the melting point.

Protocol: Solubility Determination (Shake-Flask Method)

- **System Preparation:** Add an excess amount of solid **5-(methylthio)-1H-indole** to a known volume (e.g., 10 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the samples to pellet the excess, undissolved solid.
- **Quantification:** Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety.

- **Hazard Identification:** **5-(methylthio)-1H-indole** is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).^{[5][6]} The GHS signal word is "Warning".^{[5][6]}

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12][13]
- Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[12][13] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[12]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][13] Recommended storage temperature is between 2-8 °C.[5] For long-term stability, storage under a nitrogen atmosphere is advised.[6]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[12]

Conclusion

5-(methylthio)-1H-indole is a moderately lipophilic, solid aromatic heterocycle with a well-defined set of predicted physicochemical properties. Its structure provides multiple avenues for chemical modification, particularly at the C3 position and through oxidation of the sulfur atom. The data and protocols presented in this guide serve as a critical starting point for its application in drug discovery and materials science, enabling informed decisions in experimental design and downstream development. Empirical verification of computationally predicted values remains a crucial step for any rigorous research program.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 2. soc.chim.it [soc.chim.it]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 5-(methylthio)-1H-indole | lookchem [lookchem.com]

- 5. 5-METHYLTHIO-INDOLE | 77248-65-8 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. rsc.org [rsc.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Physicochemical properties of 5-(methylthio)-1H-indole.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1367333#physicochemical-properties-of-5-methylthio-1h-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

